
6-(Prop-2-yn-1-ylamino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-2-yn-1-ylamino)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a prop-2-yn-1-ylamino group attached to the 6th position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of picolinic acid with prop-2-yn-1-ylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is heated under reflux, and the product is isolated by removing the solvent under reduced pressure and purifying the crude product using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The prop-2-yn-1-yl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Cyclization: Copper(I) chloride (CuCl) and isoamyl nitrite are used in cyclization reactions under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinic acid derivatives and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-(Prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses . Additionally, the compound can interfere with viral entry by compromising viral membrane integrity and inhibiting membrane fusion events .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, known for its role in zinc absorption and its use as a chelating agent.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
6-(Prop-2-yn-1-ylamino)picolinic acid is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new therapeutic applications .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-6-10-8-5-3-4-7(11-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13) |
InChI Key |
LTLLWCZKJFWWLH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13297415.png)
![N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13297422.png)
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
![4-[(3-Methoxyphenyl)methylidene]piperidine](/img/structure/B13297434.png)

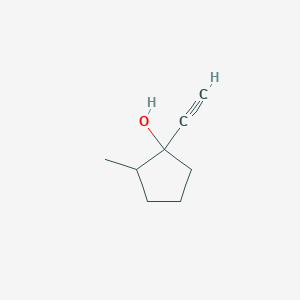
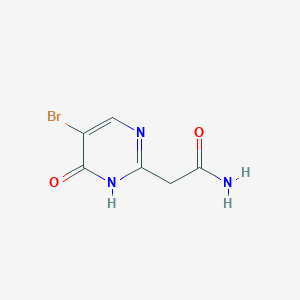

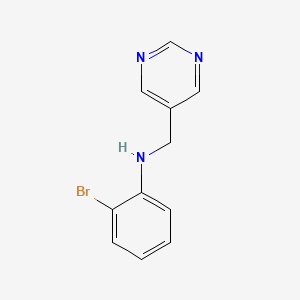

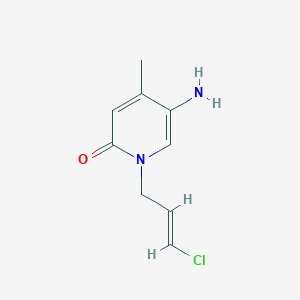

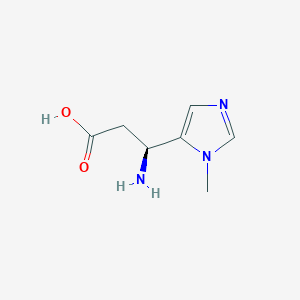
![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
